molecular formula C10H11B B1273423 4-(2-Bromophenyl)-1-butene CAS No. 71813-50-8

4-(2-Bromophenyl)-1-butene

Cat. No. B1273423
CAS RN: 71813-50-8
M. Wt: 211.1 g/mol
InChI Key: YYTVAFQKTIHSHB-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1-butene is a brominated organic compound that is part of a broader class of bromoalkenes. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butene moiety. This structure is of interest in organic chemistry due to its potential as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in various studies. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene was achieved through a Wittig-Horner reaction, which involved several steps including alkenyl addition of bromine and debrominative decarboxylation, with an overall yield based on the starting ketone . Another study investigated the synthesis of organoselenium compounds derived from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene, where the bromine atom was substituted with selenolates to form monoselenides . Although these methods do not directly describe the synthesis of 4-(2-Bromophenyl)-1-butene, they provide insights into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane was elucidated, revealing a gauche-trans-gauche conformation of the methylene chain . Similarly, the structure of a compound formed by the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene was clarified to be 1-bromo-3-phenyl-2-butene . These studies highlight the importance of structural analysis in understanding the conformation and geometry of brominated organic molecules.

Chemical Reactions Analysis

Brominated compounds like 4-(2-Bromophenyl)-1-butene can undergo various chemical reactions. For instance, 1-bromo-3-buten-2-one was used as a building block in organic synthesis, where it was reduced to the corresponding alcohol and reacted with primary amines to form heterocycles . The reactivity of brominated compounds is influenced by the presence of the bromine atom, which can be a site for nucleophilic substitution or serve as a leaving group in elimination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The presence of a bromine atom can increase the molecular weight and affect the boiling point, melting point, and solubility. The compound 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, although not the same as 4-(2-Bromophenyl)-1-butene, provides an example of a brominated compound with a detailed characterization including elemental analysis and spectroscopic data . These properties are crucial for the practical application and handling of the compound in a laboratory setting.

Scientific Research Applications

1. Stereochemical Outcomes in Chemical Reactions

4-(2-Bromophenyl)-1-butene plays a role in stereochemical outcomes of chemical reactions. For instance, in McMurry coupling of 4-bromoacetophenone, it results in specific isomers, highlighting its utility in understanding stereochemical properties and reaction mechanisms (Daik et al., 1998).

2. Building Blocks for Molecular Electronics

This compound is a useful precursor in the synthesis of molecular wires, integral to molecular electronics. It acts as a building block for creating various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for electronic applications (Stuhr-Hansen et al., 2005).

3. Hydrovinylation Reactions

It is involved in hydrovinylation reactions, a type of chemical reaction that combines ethylene and functionalized vinylarenes. This process results in high-yield and selective production of 3-(4-bromophenyl)-1-butene, showcasing its importance in organic synthesis (RajanBabu et al., 2003).

4. Involvement in Stereospecific Addition Reactions

The compound reacts in stereospecific manners, such as in the production of disilacyclobutenes. This reaction's mechanism has been investigated and provides insights into stereospecific addition and cycloaddition reactions (Kinjo et al., 2007).

5. Role in Double-Bond Isomerization

4-(2-Bromophenyl)-1-butene is involved in the thermal chemistry of hydrocarbons, particularly in the isomerization of double bonds. This understanding is crucial in the study of reaction mechanisms and catalyst development (Lee & Zaera, 2005).

6. Synthesis of Monofluorobutene Derivatives

It reacts in a way that leads to the formation of a variety of polyfunctional monofluoroalkene derivatives, proving its utility in synthetic organic chemistry and the development of new compounds (Matsuo & Kende, 1991).

7. Studies in Reaction Dynamics and Photolysis

The compound has been used in studies investigating the reaction dynamics of radical isomers and photolytic precursors, contributing to the understanding of unimolecular reaction dynamics (Miller et al., 2005).

8. Investigating Rotational Isomerism

It is significant in the study of rotational isomerism, particularly in halobutenes. These studies are important for understanding molecular structure and dynamics (Crowder & Smyrl, 1971).

properties

IUPAC Name

1-bromo-2-but-3-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTVAFQKTIHSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392932
Record name 4-(2-bromophenyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-1-butene

CAS RN

71813-50-8
Record name 4-(2-bromophenyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cold solution of 2-bromobenzyl bromide (5.00 g, 0.020 mol) in THF (25 mL) was added 1M allyl magnesium bromide (100 mL, 0.100 mol) slowly via cannula. The reaction mixture was stirred at reflux for 1.5 h, cooled in an ice bath and quenched with 50 mL of aqueous 2M H2SO4. Water (50 mL) was added to dissolve any remaining solid and the layers were separated. The aqueous layer was extracted with Et2O (2×150 mL). The combined organic extracts Were dried over Na2SO4, filtered and concentrated to yield 1-bromo-2-but-3-enyl-benzene as a light yellow oil. The isolated crude product was carried forward without further purification.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Kaper, S Doye - Tetrahedron, 2019 - Elsevier
Reaction sequences consisting of an initial intermolecular titanium-catalyzed hydroaminoalkylation of a suitably ortho-bromophenyl-substituted alkene and a subsequent intramolecular …
Number of citations: 20 www.sciencedirect.com
M Kaur, S Garg, DS Malhi… - Current Organic Chemistry, 2021 - ingentaconnect.com
Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications. In this review, the literature of the last fifty years has been exploited …
Number of citations: 25 www.ingentaconnect.com
MM Heravi, V Zadsirjan, M Malmir… - Monatshefte für Chemie …, 2021 - Springer
Carbon–nitrogen cross-coupling reaction is an imperative and vital conversion in organic synthesis since one of its products, arylamines, are key frameworks in several natural products, …
Number of citations: 8 link.springer.com
M Kaur, S Garg, DS Malhi, HS Sohal - Current Organic Chemistry, 2021 - researchgate.net
Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications. In this review, the literature of the last fifty years has been exploited …
Number of citations: 1 www.researchgate.net
D Hemming - 2017 - etheses.dur.ac.uk
Previous work into the copper catalysed borylation of alkenyl halides has resulted in the synthesis of cyclic Bpin esters. To date however, the reaction has not been applied to the …
Number of citations: 4 etheses.dur.ac.uk
DL Sandrock - 2010 - search.proquest.com
Organotrifluoroborates have emerged in the past decade as suitable nucleophilic partners for the Suzuki-Miyaura cross-coupling reaction, acting as masked boronic acids. These …
Number of citations: 1 search.proquest.com
IA MacKenzie - 2019 - search.proquest.com
The field of photoredox catalysis has grown tremendously over the past decade. This is due primarily to the wealth of new reactivity made accessible by open shell intermediates …
Number of citations: 3 search.proquest.com

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